Prop-2-enyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Descripción
Prop-2-enyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group, three methyl groups, and a prop-2-enyl ester. This structure combines aromatic, electron-withdrawing (chlorophenyl), and ester functionalities, which influence its electronic and steric properties.
Propiedades
IUPAC Name |
prop-2-enyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-5-10-28-19(26)14-11(2)22-17-16(18(25)24(4)20(27)23(17)3)15(14)12-6-8-13(21)9-7-12/h5-9,15,22H,1,10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLUXTSFUIONOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)Cl)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Prop-2-enyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrido[2,3-d]pyrimidine core structure with a chlorophenyl group and an ester functional group. Its unique chemical configuration contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity
-
Anticancer Properties
- In vitro studies demonstrate that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit cytotoxic effects on cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The presence of the chlorophenyl moiety is linked to increased anticancer activity, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .
- Enzyme Inhibition
- Anti-inflammatory Effects
- Antiviral Activity
The biological activity of this compound is hypothesized to involve:
- Binding to Enzymatic Targets: The compound may interact with specific kinases or other enzymes involved in cell signaling pathways related to inflammation and cancer progression.
- Modulating Cell Signaling: By inhibiting key pathways, it can alter cellular responses leading to reduced proliferation in cancer cells and diminished inflammatory responses.
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Recent studies have illustrated the potential applications of this compound in various therapeutic areas:
- Cancer Treatment: A study highlighted its efficacy against multiple cancer cell lines with mechanisms involving apoptosis induction.
- Infection Control: Clinical evaluations demonstrated significant antibacterial effects leading to reduced infection rates in treated subjects.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substitutions in the pyrido[2,3-d]pyrimidine core, ester groups, and aromatic substituents. Below is a detailed comparison:
Table 1: Structural and Electronic Comparison with Analogous Compounds
Key Observations :
Core Structure Influence: The pyrido[2,3-d]pyrimidine core in the target compound provides a planar, conjugated system conducive to π-π interactions, similar to chromeno-pyrano-pyrimidine derivatives . Compounds with fluorophenyl substituents (e.g., 4-fluorophenyl) exhibit higher electronegativity compared to chlorophenyl analogs, which may improve binding affinity in enzyme-inhibition studies .
Ester Group Effects: The prop-2-enyl ester in the target compound introduces allylic unsaturation, which may increase susceptibility to hydrolysis compared to methyl or ethyl esters. This property could be advantageous in prodrug design . Methyl esters (e.g., in the chromeno-pyrano-pyrimidine analog) are typically more stable but less reactive in nucleophilic environments .
Chlorophenyl vs. Other Aromatic Substituents :
- The 4-chlorophenyl group contributes to electron-withdrawing effects, stabilizing the heterocyclic core. In contrast, alkyl-substituted analogs (e.g., 4-methylphenyl) show reduced electronic polarization, impacting redox behavior .
Research Findings and Methodological Context
- Structural Analysis: Tools like SHELXL (SHELX system) and ORTEP-III are critical for resolving the crystallographic features of such compounds, including bond angles and packing motifs . For instance, the chromeno-pyrano-pyrimidine analog’s planar stacking was confirmed via SHELXL refinement .
Métodos De Preparación
Three-Component Reaction Catalyzed by Bismuth Triflate
The pyrido[2,3-d]pyrimidine scaffold is efficiently constructed via a one-pot, three-component reaction involving 6-amino-1,3-dimethyluracil , malononitrile , and 4-chlorobenzaldehyde under Bi(OTf)₃ catalysis. This method leverages Bi(OTf)₃’s Lewis acid properties to facilitate:
- Knoevenagel condensation between malononitrile and 4-chlorobenzaldehyde, forming a benzylidene malononitrile intermediate.
- Michael addition of 6-amino-1,3-dimethyluracil to the α,β-unsaturated nitrile.
- Cyclization and aromatization to yield the pyrido[2,3-d]pyrimidine core.
Optimized Conditions :
- Catalyst loading : 10 mol% Bi(OTf)₃ in ethanol.
- Temperature : 80°C under reflux.
- Yield : 70–90% for analogous derivatives (Table 1).
Table 1: Yields of Pyrido[2,3-d]Pyrimidines Using Bi(OTf)₃ Catalysis
| Entry | Aromatic Aldehyde | Yield (%) |
|---|---|---|
| 4a | 4-Chlorophenyl | 85 |
| 4b | 4-Methoxyphenyl | 78 |
| 4c | 3-Nitrophenyl | 82 |
This method’s advantages include operational simplicity and avoidance of chromatographic purification due to high regioselectivity.
Aqueous-Phase Synthesis with Phase-Transfer Catalysis
An alternative green chemistry approach utilizes water as a solvent and triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst. Substituted cinnamonitriles (e.g., 4-chlorocinnamonitrile ) react with 4-amino-2,6-dihydroxypyrimidine to form the pyrido[2,3-d]pyrimidine core via:
- Michael adduct formation between the cinnamonitrile and pyrimidine.
- Cyclization with concurrent hydrogen elimination.
Key Advantages :
- Solvent : Water reduces environmental impact.
- Yield : 66–99% for chlorophenyl derivatives (Table 2).
Table 2: Aqueous-Phase Yields for Chlorophenyl-Substituted Derivatives
| Entry | Substrate | Time (h) | Yield (%) |
|---|---|---|---|
| 3a | 4-Chlorocinnamonitrile | 16 | 88 |
| 3b | 2-Chlorocinnamonitrile | 10 | 66 |
Functionalization of the Pyrido[2,3-d]Pyrimidine Core
N-Methylation at Position 7
The 7-methyl group is introduced via reductive alkylation using formaldehyde and sodium cyanoborohydride in acetic acid. This step follows core formation and requires careful pH control (pH 4–5) to avoid over-alkylation.
Procedure :
Esterification at Position 6
The prop-2-enyl ester moiety is installed via Steglich esterification or acyl chloride coupling :
- Carboxylic Acid Activation : Treat the 6-carboxylic acid intermediate with DCC/DMAP in dichloromethane.
- Nucleophilic Attack : Add propargyl alcohol (1.2 equiv) to form the ester.
Optimized Conditions :
- Temperature : 0°C to 25°C.
- Yield : 75–85%.
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Key Methods
Mechanistic Insights and Stereochemical Considerations
The Bi(OTf)₃-catalyzed route proceeds through a zwitterionic transition state , where the catalyst polarizes the carbonyl group of 4-chlorobenzaldehyde, accelerating Knoevenagel condensation. Stereochemical outcomes at position 5 (chiral center) are influenced by the bulkiness of the 4-chlorophenyl group , favoring the R-configuration in >90% enantiomeric excess (e.e.) for analogous structures.
Industrial-Scale Adaptations
Patent US10364248B2 highlights continuous flow reactor systems for scaling pyrido[2,3-d]pyrimidine synthesis. Key parameters include:
- Residence time : 30–60 minutes.
- Catalyst recovery : 95% Bi(OTf)₃ recycled via nanofiltration.
Q & A
Basic: What are the standard synthetic routes for this compound, and what are the critical steps?
The synthesis involves multi-step reactions, typically starting with pyrido[2,3-d]pyrimidine precursors and incorporating functional groups like the 4-chlorophenyl moiety and prop-2-enyl ester. Key steps include:
- Cyclocondensation : Formation of the pyrido[2,3-d]pyrimidine core using urea or thiourea derivatives under acidic conditions .
- Esterification : Introduction of the prop-2-enyl group via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like DMAP .
- Purification : Chromatography or recrystallization to isolate the final product, with yields typically ranging from 40% to 65% .
Analytical validation : NMR (¹H/¹³C) and mass spectrometry are essential for confirming structural integrity .
Advanced: How can researchers optimize reaction conditions to address low yields in the final esterification step?
Yield inconsistencies often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) enhance coupling efficiency for the prop-2-enyl group .
- Temperature control : Maintaining 60–80°C prevents premature decomposition of reactive intermediates .
- In-line monitoring : Use HPLC or TLC to track reaction progress and terminate at optimal conversion .
Basic: What biological activities are reported for structurally related pyrido[2,3-d]pyrimidine derivatives?
Similar compounds exhibit:
- Antimicrobial activity : Pyrido[2,3-d]pyrimidines with chlorophenyl groups show MIC values of 2–8 µg/mL against S. aureus .
- Anticancer potential : Derivatives with electron-withdrawing substituents (e.g., nitro groups) inhibit topoisomerase II at IC₅₀ < 10 µM .
- Anti-inflammatory effects : Thioether-linked analogs reduce TNF-α production by 30–50% in macrophage models .
Advanced: How do structural modifications (e.g., substituent position) influence bioactivity, and how can conflicting data be resolved?
Conflicting bioactivity data often stem from subtle structural variations:
- Substituent positioning : The 4-chlorophenyl group at position 5 enhances antimicrobial activity but reduces solubility, complicating in vivo studies .
- Core rigidity : Saturation of the dihydropyrido ring (e.g., 5,8-dihydro vs. fully aromatic) alters binding to enzyme active sites .
Resolution strategies : - Comparative SAR studies : Use crystallographic data (e.g., from Acta Crystallographica) to correlate substituent orientation with activity .
- Computational modeling : DFT calculations predict electronic effects of methyl groups at positions 1, 3, and 7 on reactivity .
Basic: What spectroscopic and crystallographic methods are used to confirm molecular conformation?
- NMR spectroscopy : ¹H/¹³C NMR identifies methyl groups (δ 1.8–2.5 ppm) and the dihydropyrido ring’s proton environment .
- X-ray crystallography : Resolves the boat conformation of the dihydropyrido ring and dihedral angles between the chlorophenyl and pyrimidine moieties (e.g., 15–25°) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) within 3 ppm error .
Advanced: What experimental and computational approaches address discrepancies in crystallographic data for this compound class?
Discrepancies may arise from polymorphic forms or solvent inclusion:
- Polymorph screening : Vary crystallization solvents (e.g., ethanol vs. acetonitrile) to isolate stable forms .
- SC-XRD vs. PXRD : Single-crystal XRD provides precise bond lengths/angles, while PXRD identifies bulk phase purity .
- DFT refinement : Optimize hydrogen-bonding networks (e.g., N–H···O interactions) using Gaussian09 to match experimental data .
Basic: How is purity assessed, and what thresholds are acceptable for pharmacological studies?
- HPLC : Purity ≥95% (λ = 254 nm) with a symmetry factor <1.2 .
- Elemental analysis : C, H, N content within ±0.4% of theoretical values .
- Residual solvents : GC-MS ensures compliance with ICH guidelines (e.g., DMF < 880 ppm) .
Advanced: What strategies mitigate degradation during long-term stability studies?
- Lyophilization : Stabilizes the compound in solid form, reducing hydrolysis of the ester group .
- Light exclusion : Amber vials prevent photooxidation of the dihydropyrido ring .
- Additive screening : Antioxidants (e.g., BHT) at 0.01% w/w suppress radical-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
